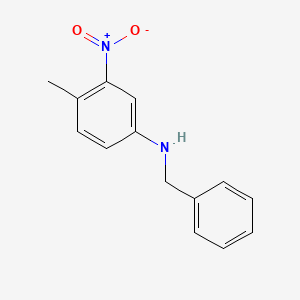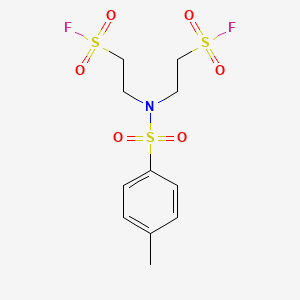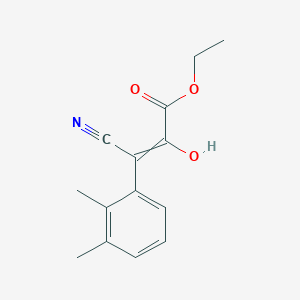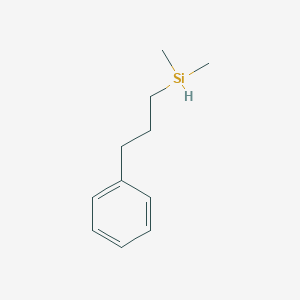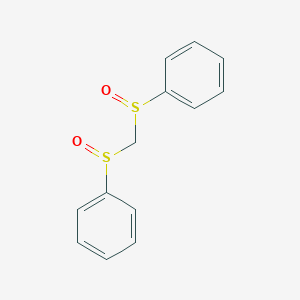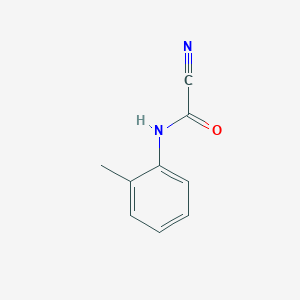
3-(2,4-Dinitroanilino)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-Dinitroanilino)phenol is an organic compound with the molecular formula C12H9N3O5 and a molecular weight of 275.223 g/mol . . This compound is characterized by the presence of nitro groups and an anilino group attached to a phenol ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(2,4-Dinitroanilino)phenol can be synthesized through the condensation of 4-aminophenol with 1-chloro-2,4-dinitrobenzene . The reaction typically involves heating the reactants in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dinitroanilino)phenol undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of dinitrophenol derivatives.
Reduction: Formation of 3-(2,4-diaminoanilino)phenol.
Substitution: Formation of alkylated or acylated phenol derivatives.
Scientific Research Applications
3-(2,4-Dinitroanilino)phenol is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(2,4-Dinitroanilino)phenol involves its interaction with cellular components. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress and damage to cellular structures . Additionally, the compound can bind to proteins and enzymes, altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(2,4-Dinitroanilino)phenol is unique due to its specific arrangement of nitro and anilino groups on the phenol ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in dyeing and scientific research .
Properties
CAS No. |
62276-01-1 |
|---|---|
Molecular Formula |
C12H9N3O5 |
Molecular Weight |
275.22 g/mol |
IUPAC Name |
3-(2,4-dinitroanilino)phenol |
InChI |
InChI=1S/C12H9N3O5/c16-10-3-1-2-8(6-10)13-11-5-4-9(14(17)18)7-12(11)15(19)20/h1-7,13,16H |
InChI Key |
CPLOONONGQPDEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






